molecular formula C12H6ClNO2S B2686336 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 140406-73-1

2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one

Cat. No. B2686336
CAS RN: 140406-73-1
M. Wt: 263.7
InChI Key: RVSYWOORIBXTII-UHFFFAOYSA-N
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Description

“2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” is a chemical compound with the molecular formula C12H6ClNO2S . It belongs to the class of heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” consists of 12 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” are not available, similar compounds have been synthesized using various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” such as melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one are α/β hydrolases such as cholesterol esterase (CEase) and acetylcholinesterase (AChE) . These enzymes play crucial roles in lipid metabolism and neurotransmission, respectively.

Mode of Action

2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

The inhibition of CEase and AChE by 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one affects lipid metabolism and neurotransmission pathways . The disruption of these pathways can lead to downstream effects such as altered lipid profiles and changes in neural signaling.

Pharmacokinetics

Its in-vivo anticancer activity has been examined using measures such as body weight analysis, mean survival time, and % increase in life span .

Result of Action

The molecular and cellular effects of 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one’s action include changes in lipid profiles due to CEase inhibition and alterations in neural signaling due to AChE inhibition . In addition, it has shown significant antitumor activity in Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC) .

Action Environment

It’s worth noting that the reactions to synthesize similar oxazine derivatives were carried out under very mild conditions such as room temperature or 30°c, without the use of an inert atmosphere . This suggests that the compound might be stable under a range of environmental conditions.

properties

IUPAC Name

2-(2-chlorophenyl)thieno[3,2-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClNO2S/c13-8-4-2-1-3-7(8)11-14-9-5-6-17-10(9)12(15)16-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSYWOORIBXTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=O)O2)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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